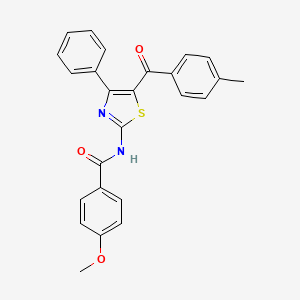

A1AR antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H20N2O3S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

4-methoxy-N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C25H20N2O3S/c1-16-8-10-18(11-9-16)22(28)23-21(17-6-4-3-5-7-17)26-25(31-23)27-24(29)19-12-14-20(30-2)15-13-19/h3-15H,1-2H3,(H,26,27,29) |

InChI Key |

QWYBNZBBHWLLPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of A1 Adenosine Receptor (A1AR) Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The A1 adenosine receptor (A1AR), a class A G protein-coupled receptor (GPCR), is a critical regulator of physiological processes in numerous tissues, including the central nervous system, heart, and kidneys. Its endogenous ligand, adenosine, modulates neuronal activity, cardiac function, and renal hemodynamics. A1AR antagonists, by competitively blocking the action of adenosine at these receptors, present significant therapeutic potential for a range of disorders, including neurological conditions, cardiovascular diseases, and renal dysfunction. This technical guide provides a comprehensive overview of the mechanism of action of A1AR antagonists, detailing the molecular signaling pathways, experimental methodologies for their characterization, and a summary of their pharmacological properties.

The A1 Adenosine Receptor and its Endogenous Ligand

The A1AR is ubiquitously expressed throughout the human body, with high concentrations in the brain, heart, adipose tissue, and kidneys.[1] Adenosine, a purine nucleoside, is the endogenous agonist for this receptor. Extracellular adenosine levels increase in response to metabolic stress, such as hypoxia or ischemia, acting as a "retaliatory metabolite" to protect cells from damage.[2]

Molecular Mechanism of A1AR Antagonism

A1AR antagonists are molecules that bind to the A1AR but do not elicit a biological response. Instead, they block the binding of adenosine and other agonists, thereby inhibiting the downstream signaling cascades normally initiated by receptor activation.[3]

A1AR Signaling Pathways

Upon agonist binding, the A1AR undergoes a conformational change, enabling it to couple to and activate heterotrimeric G proteins of the Gαi/o family.[2] This activation leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. A1AR antagonists prevent this initial activation step.

The primary signaling pathways affected by A1AR antagonists are:

-

Inhibition of the Adenylate Cyclase Pathway: The activated Gαi subunit directly inhibits the enzyme adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] A decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA). A1AR antagonists, by preventing Gαi activation, block this inhibitory effect, leading to a relative increase in cAMP and PKA activity.

-

Modulation of Phospholipase C Pathway: The Gβγ subunits released upon G protein activation can stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By preventing Gβγ dissociation, A1AR antagonists inhibit this PLC-mediated signaling.

-

Regulation of Ion Channels: The Gβγ subunits can also directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. A1AR antagonists prevent these Gβγ-mediated effects on ion channel function.

Experimental Protocols for A1AR Antagonist Characterization

A comprehensive understanding of an A1AR antagonist's pharmacological profile requires a suite of in vitro assays. These assays are designed to determine the antagonist's affinity for the receptor, its potency in blocking agonist-induced signaling, and its selectivity over other adenosine receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled antagonist.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing A1AR (e.g., rat brain cortex or CHO cells stably expressing human A1AR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity A1AR radioligand (e.g., [3H]DPCPX), and varying concentrations of the unlabeled antagonist.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) of the antagonist using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the ability of an antagonist to block the biological response induced by an agonist.

This assay quantifies the antagonist's potency in reversing the agonist-induced inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture:

-

Culture cells stably expressing the A1AR (e.g., CHO-hA1AR) in a suitable medium.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the A1AR antagonist for a short period.

-

Stimulate the cells with a fixed concentration of an A1AR agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate adenylate cyclase.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Quantify the cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

This assay measures the antagonist's ability to block agonist-induced recruitment of β-arrestin to the A1AR, a key event in receptor desensitization and signaling.

Detailed Methodology:

-

Cell Line:

-

Use a cell line engineered to express the A1AR fused to a protein fragment (e.g., NanoLuc-LgBiT) and β-arrestin fused to the complementary fragment (e.g., SmBiT).

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate.

-

Pre-incubate the cells with different concentrations of the A1AR antagonist.

-

Add a fixed concentration of an A1AR agonist to stimulate β-arrestin recruitment.

-

Add the luciferase substrate.

-

-

Signal Detection:

-

Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the antagonist concentration to determine the IC50 value.

-

This assay assesses the antagonist's effect on the Gβγ-PLC signaling pathway by measuring the accumulation of inositol phosphates.

Detailed Methodology:

-

Cell Labeling:

-

Culture A1AR-expressing cells and label them with [3H]-myo-inositol overnight to incorporate the radiolabel into membrane phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with varying concentrations of the antagonist in the presence of LiCl (to inhibit inositol monophosphatase and allow inositol phosphates to accumulate).

-

Stimulate the cells with an A1AR agonist.

-

-

Extraction and Quantification:

-

Stop the reaction and extract the inositol phosphates.

-

Separate the different inositol phosphate species using anion-exchange chromatography.

-

Quantify the radioactivity in each fraction.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates against the logarithm of the antagonist concentration to determine the IC50.

-

Data Presentation: Quantitative Properties of A1AR Antagonists

The following tables summarize the affinity (Ki) and potency (IC50/pIC50) of selected A1AR antagonists. This data is crucial for comparing the pharmacological profiles of different compounds and for guiding drug development efforts.

Table 1: Affinity (Ki) of Selected A1AR Antagonists

| Compound | Human A1AR Ki (nM) | Species | Reference |

| DPCPX | 0.46 | Human | --INVALID-LINK-- |

| SLV320 | 1 | Human | --INVALID-LINK-- |

| A1AR antagonist 1 | 2.08 | Human | --INVALID-LINK-- |

Table 2: Functional Potency (IC50/pIC50) of Selected A1AR Antagonists

| Compound | Assay | Cell Line | Agonist Used | IC50/pIC50 | Reference |

| DPCPX | cAMP Accumulation | CHO-hA1AR | NECA | IC50 ≈ 1-10 nM | --INVALID-LINK-- |

| Compound X | β-Arrestin Recruitment | HEK293 | Adenosine | pIC50 = 7.5 | --INVALID-LINK-- |

Table 3: Selectivity Profile of A1AR Antagonists against other Adenosine Receptors

| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | A2A/A1 Selectivity | A3/A1 Selectivity |

| SLV320 | 1 | 398 | - | 200 | 398 | 200 |

| A1AR antagonist 1 | 2.08 | 6.91 | 31.2 | - | 3.3 | - |

Drug Development and Therapeutic Applications

The development of selective A1AR antagonists is a promising area of research with potential applications in:

-

Neurological Disorders: By blocking the inhibitory effects of adenosine in the brain, A1AR antagonists may enhance cognitive function and have therapeutic potential in conditions like Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).

-

Cardiovascular Diseases: In heart failure, A1AR antagonists can promote diuresis and improve renal function.

-

Renal Disorders: These antagonists can counteract adenosine-mediated vasoconstriction in the renal afferent arterioles, thereby improving renal blood flow and glomerular filtration rate.

Conclusion

A1AR antagonists represent a class of compounds with significant therapeutic promise. Their mechanism of action, centered on the competitive blockade of adenosine-mediated signaling, offers a targeted approach to modulating a wide range of physiological processes. A thorough understanding of their pharmacology, facilitated by the experimental protocols detailed in this guide, is essential for the successful development of novel and effective A1AR-targeted therapies. The continued exploration of the nuanced roles of A1AR signaling and the development of antagonists with improved selectivity and pharmacokinetic profiles will undoubtedly pave the way for new treatments for a variety of debilitating diseases.

References

The Core of A1/A3 Receptor Dual Antagonism: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concomitant blockade of adenosine A1 and A3 receptors presents a compelling therapeutic strategy for a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. This technical guide provides an in-depth exploration of the core principles underlying A1/A3 receptor dual antagonism. It delves into the distinct and overlapping signaling pathways of these two G protein-coupled receptors, outlines detailed experimental protocols for the identification and characterization of dual antagonists, and presents a comprehensive summary of quantitative data for representative compounds. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the discovery and advancement of novel A1/A3 receptor dual antagonists.

Introduction: The Rationale for Dual A1/A3 Receptor Blockade

Adenosine, a ubiquitous purine nucleoside, plays a crucial role in cellular signaling by activating four receptor subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors, both primarily coupled to inhibitory G proteins (Gi/o), represent attractive targets for therapeutic intervention due to their involvement in a multitude of physiological and pathophysiological processes.

The A1 adenosine receptor (A1R) is widely distributed throughout the body, with high expression in the brain, heart, and kidneys. Its activation is typically associated with neuroprotective and cardioprotective effects; however, its antagonism has shown promise in cognitive enhancement and managing conditions like bradyarrhythmias.

The A3 adenosine receptor (A3R) is expressed at lower levels than A1R but is significantly upregulated in inflammatory and cancerous tissues, making it a key target for pathologies characterized by chronic inflammation and uncontrolled cell proliferation.

The simultaneous antagonism of both A1 and A3 receptors offers a multifaceted therapeutic approach. In the context of neurodegenerative disorders like Parkinson's disease, dual antagonism may enhance dopamine release (via A1R blockade) while mitigating neuroinflammation (via A3R blockade). In oncology, this strategy could inhibit tumor growth and metastasis while also modulating the tumor microenvironment. This guide will explore the fundamental aspects of this promising therapeutic strategy.

Signaling Pathways of A1 and A3 Adenosine Receptors

Both A1 and A3 receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] However, they also engage other signaling cascades, creating a complex network of cellular responses.

A1 Receptor Signaling

Activation of the A1 receptor leads to:

-

Inhibition of Adenylyl Cyclase: The primary effect is the reduction of cAMP production, which in turn decreases the activity of Protein Kinase A (PKA).

-

Activation of Phospholipase C (PLC): This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of Protein Kinase C (PKC).

-

Modulation of Ion Channels: A1R activation can open G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit N- and P/Q-type calcium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: A1R can also stimulate the ERK1/2 signaling cascade.

A3 Receptor Signaling

The A3 receptor shares some signaling pathways with the A1 receptor but also possesses distinct mechanisms:

-

Inhibition of Adenylyl Cyclase: Similar to A1R, A3R activation inhibits adenylyl cyclase via Gi, reducing cAMP levels.

-

Activation of Phospholipase C (PLC): A3R can activate PLC through both Gβγ subunits and direct coupling to Gq proteins, leading to increased IP3 and intracellular calcium.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: A3R activation can stimulate the PI3K/Akt and ERK1/2 pathways.

-

Modulation of Wnt and NF-κB Pathways: In the context of cancer and inflammation, A3R signaling has been shown to modulate the Wnt and NF-κB pathways.

Quantitative Data of A1/A3 Receptor Dual Antagonists

The development of potent and selective dual A1/A3 antagonists has been a focus of medicinal chemistry efforts. Two prominent scaffolds that have yielded promising dual antagonists are the 7-(phenylamino)-pyrazolo[3,4-c]pyridines and the 7-amino-pyrazolo[3,4-d]pyridazines. The following tables summarize the quantitative data for representative compounds from these series.

Table 1: Quantitative Data for 7-(Phenylamino)-pyrazolo[3,4-c]pyridine Derivatives

| Compound | A1R Affinity (pKi) | A3R Affinity (pKi) | A1R Residence Time (min) | A3R Residence Time (min) |

| A17 | 8.25 | 7.87 | 41.33 | 47.23 |

| L2 | 7.15 | 7.33 | - | - |

| L3 | 7.22 | 7.41 | - | - |

| L4 | 7.33 | 7.55 | - | - |

| L5 | 7.41 | 7.62 | - | - |

| L6 | 7.51 | 7.73 | - | - |

| L7 | 7.62 | 7.82 | - | - |

| L8 | 7.73 | 7.91 | - | - |

| L9 | 7.82 | 8.00 | - | - |

| L10 | 7.91 | 8.09 | - | - |

| A15 | 8.09 | 7.73 | - | - |

Data obtained from NanoBRET-based assays.[2][3]

Table 2: Quantitative Data for 7-Amino-pyrazolo[3,4-d]pyridazine Derivatives

| Compound | A1R Affinity (pKb) | A3R Affinity (pKb) | A1R Affinity (pKi) | A3R Affinity (pKi) | A1R Residence Time (min) | A3R Residence Time (min) |

| 10a | 7.13 ± 0.08 | 7.15 ± 0.07 | 7.42 ± 0.07 | 7.31 ± 0.06 | - | - |

| 10b | 7.68 ± 0.06 | 7.26 ± 0.05 | 7.95 ± 0.09 | 7.89 ± 0.11 | ~60 | ~73 |

| 10c | 6.87 ± 0.09 | 6.78 ± 0.08 | 7.11 ± 0.08 | 7.02 ± 0.07 | - | - |

| 15a | < 6 | < 6 | < 6 | < 6 | - | - |

| 15b | < 6 | < 6 | < 6 | < 6 | - | - |

| 15c | < 6 | < 6 | < 6 | < 6 | - | - |

pKb values were determined by Schild analysis from cAMP accumulation assays. pKi values were determined from NanoBRET competition binding assays.[1][4]

Experimental Protocols

The characterization of A1/A3 dual antagonists requires a suite of robust in vitro assays to determine their binding affinity, functional potency, and selectivity. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the A1 and A3 adenosine receptors.

Materials:

-

HEK293 or CHO cells stably expressing human A1 or A3 adenosine receptors.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand for A1R (e.g., [³H]DPCPX).

-

Radioligand for A3R (e.g., [¹²⁵I]AB-MECA).

-

Non-specific binding determinator (e.g., 10 µM NECA).

-

Test compounds at various concentrations.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Culture and harvest cells expressing the receptor of interest. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of test compound at various concentrations.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

For non-specific binding wells, add the non-specific binding determinator instead of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

NanoBRET™ Ligand Binding Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure ligand binding in real-time.

Objective: To determine the binding affinity (pKi) and kinetics (kon and koff) of a test compound in live cells.

Materials:

-

HEK293 cells expressing N-terminally NanoLuc® (Nluc)-tagged A1 or A3 receptors.

-

Fluorescent ligand (e.g., CA200645 for both A1R and A3R).

-

Nano-Glo® substrate (furimazine).

-

Test compounds at various concentrations.

-

High-affinity unlabeled antagonist for determining non-specific binding (e.g., MRS1220).

-

A plate reader capable of measuring luminescence and BRET.

Protocol:

-

Cell Plating: Seed the Nluc-tagged receptor-expressing cells in a white 96-well plate and incubate overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with Opti-MEM.

-

Substrate Addition: Add the Nano-Glo® substrate to all wells and incubate for at least 2 hours at 37°C in a CO2 incubator.

-

Ligand Addition: Add the fluorescent ligand and varying concentrations of the unlabeled test compound to the wells. For non-specific binding, add a high concentration of the unlabeled antagonist.

-

BRET Measurement: Immediately begin reading the plate in the BRET plate reader, measuring luminescence at two wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). For equilibrium binding, plot the BRET ratio against the log concentration of the test compound to determine the pKi. For kinetic analysis, fit the time-course data to appropriate kinetic models.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (pA2 or pKb) of a test compound.

Materials:

-

CHO or HEK293 cells expressing the A1 or A3 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A non-selective adenosine receptor agonist (e.g., NECA).

-

Test compounds at various concentrations.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

Protocol:

-

Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and a range of concentrations of the agonist (NECA) to the wells.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Generate agonist dose-response curves in the presence of different antagonist concentrations. Perform a Schild analysis to determine the pA2 or pKb value of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

In Vivo Models for Efficacy Testing

The therapeutic potential of A1/A3 dual antagonists must be validated in relevant animal models of disease.

Neurodegenerative Diseases

-

Parkinson's Disease Models:

-

6-OHDA-lesioned rats: This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease. A1/A3 dual antagonists can be evaluated for their ability to potentiate the effects of L-DOPA and reduce motor deficits.

-

MPTP-induced mouse model: This model also induces parkinsonian symptoms, and antagonists can be tested for their neuroprotective and symptomatic effects.

-

Haloperidol-induced catalepsy: This model assesses the anti-cataleptic effects of compounds, which is relevant to the motor symptoms of Parkinson's disease.

-

Inflammatory Disorders

-

LPS-induced inflammation: Intraperitoneal or intracerebral injection of lipopolysaccharide (LPS) induces a robust inflammatory response. A1/A3 dual antagonists can be assessed for their ability to reduce pro-inflammatory cytokine levels and immune cell infiltration.

-

Collagen-induced arthritis: This is a widely used model for rheumatoid arthritis. The efficacy of dual antagonists in reducing joint inflammation, swelling, and cartilage destruction can be evaluated.

Cancer

-

Xenograft models: Human cancer cell lines are implanted into immunocompromised mice. The effect of A1/A3 dual antagonists on tumor growth, proliferation, and metastasis can be monitored.

-

Syngeneic models: Murine cancer cells are implanted into immunocompetent mice. These models are particularly useful for evaluating the immunomodulatory effects of the antagonists on the tumor microenvironment.

Conclusion and Future Directions

The dual antagonism of A1 and A3 adenosine receptors represents a promising and innovative therapeutic strategy with broad potential applications. The development of potent and selective dual antagonists, such as the pyrazolo[3,4-c]pyridine and pyrazolo[3,4-d]pyridazine derivatives, provides valuable tools to further explore this concept. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for the continued discovery and characterization of novel A1/A3 dual antagonists.

Future research should focus on:

-

Expanding the chemical diversity of A1/A3 dual antagonists.

-

Conducting comprehensive in vivo studies to validate the therapeutic efficacy of these compounds in a wider range of disease models.

-

Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to optimize their drug-like characteristics.

-

Elucidating the precise molecular mechanisms underlying the synergistic effects of dual A1/A3 receptor blockade.

By addressing these key areas, the field can advance the development of A1/A3 dual antagonists from promising preclinical candidates to novel therapeutics that can address significant unmet medical needs.

References

- 1. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual A1/A3 Adenosine Receptor Antagonists: Binding Kinetics and Structure-Activity Relationship Studies Using Mutagenesis and Alchemical Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to A1AR Antagonist 3 for Neurodegenerative Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A1 adenosine receptor (A1AR), a G protein-coupled receptor, is a critical regulator of neuronal activity in the central nervous system. Its role in neurodegenerative disorders, such as Alzheimer's disease, is a subject of intense investigation. Antagonism of A1AR has emerged as a potential therapeutic strategy. This document provides a technical overview of a novel A1AR antagonist, designated as "A1AR antagonist 3" (also known as compound 13), and its relevance to neurodegenerative disease research. While direct studies of this specific compound in neurodegenerative models are limited, this guide consolidates its known properties and provides representative experimental protocols based on established selective A1AR antagonists.

Quantitative Data for this compound

This compound is a selective antagonist for the A1 adenosine receptor. Its binding affinities have been determined for both human and rat A1 receptors, demonstrating potent interaction.

| Compound | Target | Species | Ki (nM) |

| This compound (compound 13) | A1 Adenosine Receptor | Human | 9.69 |

| A1 Adenosine Receptor | Rat | 0.529 |

Data from Abdelrahman A, et al. Eur J Med Chem. 2020;186:111879.

A1 Adenosine Receptor Signaling Pathway

The A1AR primarily couples to the inhibitory G protein, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade influences various downstream effectors, including ion channels and protein kinases, ultimately modulating neuronal excitability and neurotransmitter release. In the context of neurodegeneration, A1AR signaling has been implicated in processes such as glutamate release and tau protein phosphorylation.

A Technical Guide to the Role of A1 Adenosine Receptor (A1AR) Antagonism in Renal Protection

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanisms, experimental evidence, and therapeutic potential of A1 adenosine receptor (A1AR) antagonism in the context of kidney protection. The role of A1AR in renal pathophysiology is notably complex; while receptor activation is protective in ischemic scenarios, A1AR antagonism demonstrates significant therapeutic benefits in other specific conditions, particularly in nephrotoxic and radiocontrast-induced acute kidney injury (AKI) and in fluid-retaining states like congestive heart failure.

The Physiological Role of A1AR in the Kidney

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating renal hemodynamics, tubular function, and renin secretion. Its effects are primarily mediated by coupling to the inhibitory G-protein (Gαi), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the activation of phospholipase C (PLC).

-

Renal Hemodynamics: A1AR activation is a key mediator of tubuloglomerular feedback (TGF), the process by which the kidney regulates the glomerular filtration rate (GFR). Increased sodium chloride delivery to the macula densa leads to the release of ATP, which is converted to adenosine. Adenosine then activates A1ARs on the afferent arterioles, causing vasoconstriction, which reduces renal blood flow (RBF) and GFR[1][2][3]. This mechanism serves to maintain metabolic efficiency by matching filtration load to the reabsorptive capacity of the tubules.

-

Tubular Function: In the proximal tubule, A1AR activation directly stimulates the reabsorption of sodium, bicarbonate, phosphate, and water[2][4]. This contributes to the kidney's overall role in maintaining fluid and electrolyte balance.

-

Renin Secretion: A1AR activation exerts an inhibitory effect on renin release from the juxtaglomerular cells. This is part of a negative feedback loop, as adenosine levels rise in response to factors that also stimulate renin secretion.

Mechanisms of Renal Protection via A1AR Antagonism

Pharmacological blockade of A1AR has emerged as a protective strategy in specific renal pathologies by counteracting the physiological effects of adenosine.

2.1. Nephrotoxic and Radiocontrast-Induced Acute Kidney Injury (AKI)

In scenarios involving nephrotoxins (e.g., cisplatin, gentamicin) or radiocontrast media, A1AR antagonism has a clear protective role. The mechanism involves:

-

Reversal of Vasoconstriction: Nephrotoxic insults often lead to a surge in local adenosine concentrations, triggering intense A1AR-mediated vasoconstriction of the afferent arteriole and a subsequent sharp decline in GFR. A1AR antagonists block this effect, thereby preserving renal blood flow and filtration.

-

Diuresis and Natriuresis: By inhibiting A1AR-mediated sodium and water reabsorption in the proximal tubule, antagonists promote the excretion of fluid and solutes, which can help flush out toxins and prevent tubular obstruction.

Meta-analyses of clinical trials have suggested that the non-selective adenosine antagonist theophylline may reduce the incidence of radiocontrast media-induced nephropathy. Preclinical studies using selective A1AR antagonists like DPCPX have also demonstrated protection in mouse models of radiocontrast nephropathy.

2.2. Congestive Heart Failure (CHF) and Cardiorenal Syndrome

In patients with CHF, renal function is often compromised due to a combination of reduced cardiac output and renal vasoconstriction. A1AR antagonists offer a dual benefit:

-

Diuretic and Natriuretic Effects: They inhibit proximal tubular sodium reabsorption, leading to increased urine output and sodium excretion.

-

GFR Preservation: Unlike conventional loop diuretics (e.g., furosemide), which can decrease GFR by activating the TGF response, A1AR antagonists simultaneously block TGF. This unique mechanism allows for effective diuresis while maintaining or even improving the glomerular filtration rate. Animal and human studies have confirmed that antagonists like CVT-124 increase diuresis and natriuresis in the setting of heart failure.

2.3. A Note on Ischemia and Diabetic Nephropathy

It is critical to note that the protective role of A1AR antagonism is context-dependent.

-

Ischemia-Reperfusion (IR) Injury: In contrast to nephrotoxic AKI, A1AR activation is protective against ischemic injury. Activation of the receptor reduces metabolic demand, inflammation, necrosis, and apoptosis in renal tubules and endothelial cells. Consequently, A1AR antagonists or genetic deletion of the receptor have been shown to worsen renal dysfunction following an ischemic insult.

-

Diabetic Nephropathy (DN) and Fibrosis: In the context of DN, A1AR appears to play a protective role against the progression of fibrosis. Studies using A1AR-deficient diabetic mice showed more severe renal tubular interstitial fibrosis and extracellular matrix deposition. This effect is linked to the regulation of the peritubular microenvironment and inhibition of the epithelial-mesenchymal transition (EMT) process in tubular cells. Therefore, A1AR antagonism is not considered a therapeutic strategy for renal fibrosis in DN.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying A1AR antagonism.

Caption: A1AR signaling cascade in renal afferent arterioles.

References

The Role of A1 Adenosine Receptor Antagonists in Triggering Cancer Cell Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A1 adenosine receptor (A1AR), a member of the G protein-coupled receptor family, has emerged as a potential therapeutic target in oncology. Overexpressed in various cancer cell lines, its role in cell proliferation and survival is a subject of intense investigation. This technical guide synthesizes the current understanding of A1AR antagonists' potential to induce apoptosis in cancer cells. We delve into the molecular mechanisms, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to elucidate these effects. The primary focus is on the well-documented A1AR antagonist, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), and its effects on breast and esophageal cancer cell lines.

Introduction

Adenosine, a purine nucleoside, modulates numerous physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. The A1AR, which couples to Gi/Go proteins to inhibit adenylyl cyclase, is of particular interest in cancer research due to its differential expression in tumor tissues.[1][2] Notably, A1AR is overexpressed in breast cancer cells.[1] While A1AR activation has been linked to cell survival and reduced apoptosis in some contexts, its antagonism presents a promising strategy for cancer therapy.[1][3] This document outlines the preclinical evidence supporting the pro-apoptotic potential of A1AR antagonists in cancer cells.

Mechanism of Action: A1AR Antagonism and Apoptosis Induction

Preclinical studies have demonstrated that the A1AR antagonist DPCPX can significantly induce apoptosis in cancer cells. The primary mechanism involves the upregulation of key players in both the intrinsic and extrinsic apoptotic pathways.

The p53 and Caspase Signaling Cascade

Research on the MCF-7 breast cancer cell line, which has wild-type p53, indicates that DPCPX treatment leads to a dramatic upregulation of p53 gene expression. The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Its activation can initiate the intrinsic apoptotic pathway.

Furthermore, DPCPX treatment has been shown to increase the expression of several caspases, which are the central executioners of apoptosis. Specifically, the expression of caspase-3, caspase-8, and caspase-9 is significantly upregulated.

-

Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) pathway.

-

Caspase-8 is the primary initiator caspase in the extrinsic (death receptor) pathway.

-

Caspase-3 is a crucial executioner caspase, activated by both initiator pathways, that cleaves cellular substrates to orchestrate cell death.

In esophageal cancer cell lines (KYSE-30 and YM-1), the A1AR antagonist DPCPX has also been shown to induce apoptosis through the activation of caspase-3/7. This suggests that the pro-apoptotic effect of A1AR antagonism may be applicable across different cancer types.

The following diagram illustrates the proposed signaling pathway for A1AR antagonist-induced apoptosis.

Quantitative Data on A1AR Antagonist Efficacy

The following tables summarize the key quantitative findings from studies on the A1AR antagonist DPCPX.

Table 1: IC50 Values of DPCPX in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Time Point | Reference |

| MCF-7 | Breast Cancer | 0.87 | 24 hours |

Table 2: Effect of DPCPX on Apoptosis and Gene Expression in MCF-7 Cells

| Treatment | Time Point | Apoptosis Rate | p53 mRNA Expression | Caspase-3 mRNA Expression | Caspase-8 mRNA Expression | Caspase-9 mRNA Expression | Reference |

| DPCPX (87 nM) | 72 hours | Significantly Increased | Dramatically Upregulated | Dramatically Upregulated | Dramatically Upregulated | Dramatically Upregulated |

Table 3: Effect of DPCPX on Esophageal Cancer Cell Viability and Apoptosis

| Cell Line | DPCPX Concentration (µM) | Time Point | Effect on Cell Viability | Effect on Apoptosis | Caspase-3/7 Activity | Reference |

| YM-1 | 10 and 100 | 48 hours | Significantly Decreased | Significantly Increased | Increased | |

| KYSE-30 | 10 and 100 | 48 hours | Significantly Decreased | Significantly Increased | Increased |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the studies on A1AR antagonists and cancer cell apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, YM-1, KYSE-30) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the A1AR antagonist (e.g., DPCPX) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with the A1AR antagonist as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes of interest.

Principle: This technique measures the amount of a specific RNA by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA using PCR. The amplification is monitored in real-time using a fluorescent reporter.

Protocol:

-

RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, specific primers for the target genes (e.g., p53, caspase-3, -8, -9) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: Perform the PCR reaction in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.

The following diagram illustrates the general experimental workflow.

Conclusion and Future Directions

The antagonism of the A1 adenosine receptor, particularly with compounds like DPCPX, demonstrates significant potential in inducing apoptosis in cancer cells. The mechanism appears to be mediated through the p53 and caspase signaling pathways. The presented data from studies on breast and esophageal cancer cell lines provide a strong preclinical rationale for further investigation.

Future research should focus on:

-

Expanding the investigation to a broader range of cancer types to determine the wider applicability of A1AR antagonism.

-

In vivo studies in animal models to validate the in vitro findings and assess the therapeutic efficacy and safety of A1AR antagonists.

-

Exploring the potential for combination therapies, where A1AR antagonists could be used to sensitize cancer cells to conventional chemotherapy or immunotherapy.

While clinical trials are currently more focused on A2A and A2B receptor antagonists in the context of immuno-oncology, the distinct mechanism of A1AR antagonists in directly inducing apoptosis warrants dedicated clinical investigation as a potential novel cancer therapeutic strategy.

References

- 1. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Foundational Research on A1 and A3 Adenosine Receptor Crosstalk: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the crosstalk between A1 and A3 adenosine receptors. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular interactions, signaling pathways, and experimental methodologies crucial for investigating this area. The information is presented to facilitate comparison, guide experimental design, and foster the development of novel therapeutics targeting this receptor system.

Introduction to A1 and A3 Adenosine Receptors

Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological and pathological processes. Its effects are mediated by four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 and A3 adenosine receptors (A1R and A3R) are of particular interest due to their significant roles in cellular protection, inflammation, and as potential therapeutic targets. Both A1R and A3R primarily couple to inhibitory G-proteins of the Gi/o family.[1][2] This canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] However, emerging evidence reveals a more complex signaling repertoire, including coupling to other G-proteins and the formation of receptor heteromers, which introduces intricate layers of signal regulation and crosstalk.

Signaling Pathways of A1 and A3 Receptors

The signaling cascades initiated by the activation of A1 and A3 receptors are multifaceted, extending beyond the canonical Gi/o-cAMP pathway.

Canonical Gi/o-Mediated Pathway

Upon agonist binding, both A1R and A3R undergo a conformational change that facilitates the activation of associated Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[1] The decrease in cAMP levels subsequently leads to reduced activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins. The Gβγ subunits, released upon G-protein activation, can also signal independently by modulating the activity of various effectors, including ion channels and other enzymes.

Non-Canonical Signaling Pathways

Beyond the Gi/o pathway, both A1R and A3R have been shown to couple to other G-proteins, such as Gq, which activates the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for various cellular processes, including muscle contraction and neurotransmitter release.

Furthermore, studies in cardiac myocytes have suggested that A1R and A3R can differentially couple to phospholipases. For instance, A1R activation may be linked to PLC, while A3R activation is coupled to phospholipase D (PLD), both leading to the activation of PKC and contributing to cardioprotection.

Activation of both A1R and A3R can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival. This activation can occur through both G-protein-dependent and β-arrestin-mediated pathways.

A1-A3 Receptor Heteromerization and Crosstalk

A growing body of evidence suggests that GPCRs can exist and function as dimers or higher-order oligomers. The formation of heterodimers between different receptor subtypes can lead to unique pharmacological and functional properties that are distinct from those of the individual protomers. Allosteric interactions within these heteromers suggest the potential for A1R/A3R heteromer formation. This interaction can modulate ligand binding, G-protein coupling, and downstream signaling, representing a significant mechanism of crosstalk.

The functional consequences of A1-A3 heteromerization are an active area of research. In cardiac ischemia models, the co-activation of A1R and A3R has been shown to provide enhanced cardioprotection compared to the activation of either receptor alone, suggesting a synergistic interaction. The formation of an A1-A3 heterodimer could lead to:

-

Altered Ligand Binding: The binding of a ligand to one protomer may allosterically modulate the affinity of the other protomer for its ligands.

-

Modified G-protein Coupling: The heterodimer may exhibit a different G-protein coupling preference compared to the individual receptors, potentially leading to a distinct downstream signaling signature.

-

Biased Signaling: The heteromer could favor signaling through a specific pathway (e.g., β-arrestin-mediated ERK activation) over another (e.g., G-protein-mediated cAMP inhibition).

Quantitative Data: Ligand Binding Affinities and Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of commonly used agonists and antagonists for human A1 and A3 adenosine receptors. These values are essential for designing experiments to selectively activate or inhibit each receptor subtype.

Table 1: A1 Adenosine Receptor Ligands

| Ligand | Type | Species | Ki (nM) | EC50/IC50 (nM) |

| Adenosine | Agonist | Human | 270 | 100-1000 |

| NECA | Agonist | Human | 14 | 10-100 |

| CPA | Agonist | Human | 1.2 | 1-10 |

| DPCPX | Antagonist | Human | 0.46 | 1-10 |

| Theophylline | Antagonist | Human | 8,500 | >1000 |

Table 2: A3 Adenosine Receptor Ligands

| Ligand | Type | Species | Ki (nM) | EC50/IC50 (nM) |

| Adenosine | Agonist | Human | 1,100 | >1000 |

| NECA | Agonist | Human | 46 | 100-1000 |

| IB-MECA | Agonist | Human | 1.3 | 10-100 |

| MRS1220 | Antagonist | Human | 0.65 | 1-10 |

| MRS1523 | Antagonist | Human | 67 | 10-100 |

Data compiled from various sources. Values can vary depending on the experimental conditions and cell system used.

Experimental Protocols

Investigating A1-A3 receptor crosstalk requires a combination of techniques to probe for physical interactions and functional consequences. Detailed protocols for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Detect Heteromerization

Co-IP is a widely used technique to determine if two proteins physically interact within a cell.

Protocol:

-

Cell Culture and Transfection: Co-express differentially tagged A1 and A3 receptors (e.g., HA-A1R and Flag-A3R) in a suitable cell line (e.g., HEK293T).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to agarose or magnetic beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Analyze the eluate by Western blotting using an antibody against the other tag (e.g., anti-HA antibody). The presence of a band corresponding to the co-immunoprecipitated receptor confirms the interaction.

References

The Unexplored Potential of Adenosine A1 Receptor Antagonists in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the antagonism of Adenosine A2A receptors (A2AR) has been a primary focus in the development of non-dopaminergic therapies for Parkinson's disease (PD), the therapeutic potential of targeting the Adenosine A1 receptor (A1AR) remains a comparatively underexplored frontier. This technical guide provides an in-depth overview of the role of A1AR antagonists in preclinical studies of Parkinson's disease. It consolidates available quantitative data, details experimental methodologies from key studies, and visualizes the underlying biological pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the investigation and development of A1AR antagonists as a novel therapeutic strategy for Parkinson's disease.

Introduction: The Adenosine System in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] The basal ganglia, a group of subcortical nuclei crucial for motor control, are significantly impacted by this dopamine depletion.[2]

Adenosine is a neuromodulator that plays a significant role in the central nervous system, including the basal ganglia.[3] It exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3.[4] The A1 and A2A receptors are the most abundant in the brain and have been the primary focus of research in the context of Parkinson's disease.[4]

The A1 receptor is a Gi/o-coupled receptor, and its activation generally leads to inhibitory effects, such as decreased neuronal excitability and reduced neurotransmitter release. In the basal ganglia, A1 receptors are highly expressed in the direct pathway, which is involved in facilitating movement. They are often co-localized with dopamine D1 receptors, and there is evidence of an antagonistic interaction between A1 and D1 receptors. This suggests that blocking A1 receptors could potentially enhance signaling through the direct pathway, thereby promoting motor function.

A1AR Antagonists in Preclinical Parkinson's Disease Models

Research into the therapeutic potential of selective A1AR antagonists in Parkinson's disease is still in its early stages compared to the more extensively studied A2AR antagonists. However, preclinical studies using animal models of PD have provided initial insights into the effects of A1AR blockade.

Key Investigated A1AR Antagonists

Several selective A1AR antagonists have been utilized in preclinical research to probe the role of the A1 receptor in Parkinson's disease models.

-

DPCPX (8-cyclopentyl-1,3-dipropylxanthine): A highly selective and potent A1AR antagonist that has been used in various in vitro and in vivo studies.

-

FK453: A novel non-xanthine adenosine A1 receptor antagonist.

Animal Models in A1AR Antagonist Research

The most common animal models used to investigate the effects of A1AR antagonists in Parkinson's disease are neurotoxin-based models that replicate the dopaminergic cell loss observed in the human condition.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinsonian phenotype in mice. This model is widely used to assess the neuroprotective and symptomatic effects of potential therapeutic agents.

-

6-OHDA (6-hydroxydopamine) Rat Model: 6-OHDA is another neurotoxin that is directly injected into the brain to create a lesion in the nigrostriatal pathway. This model is often used to study motor deficits and the effects of drugs on dopamine-related behaviors.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies investigating the effects of A1AR antagonists in animal models of Parkinson's disease.

Table 1: In Vitro Binding Affinities of A1AR Antagonists

| Compound | Receptor | Species | Ki (nM) |

| DPCPX | A1 | Rat | 0.45 |

| FK453 | A1 | Rat | 17.2 (IC50) |

Table 2: Effects of DPCPX on Motor Function in the MPTP Mouse Model

| Behavioral Test | Treatment Group | Result | p-value |

| Stride Length | MPTP + DPCPX | No significant improvement | > 0.05 |

| Grid Walking Test | MPTP + DPCPX | No significant improvement | > 0.05 |

| Open Field Test (Mobility) | MPTP + DPCPX | No significant improvement | > 0.05 |

Data extracted from a study by Essawy et al. (2017), where the lack of significant improvement was noted in comparison to the MPTP-only group.

Table 3: Neurochemical Effects of DPCPX in the MPTP Mouse Model

| Neurochemical Marker | Treatment Group | Result | p-value |

| Striatal Dopamine Levels | MPTP + DPCPX | Insignificant improvement | > 0.05 |

| Striatal ATP Levels | MPTP + DPCPX | Insignificant improvement | > 0.05 |

Data extracted from a study by Essawy et al. (2017), indicating a lack of significant neuroprotective or neurorestorative effects on these markers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of A1AR antagonist research in Parkinson's disease.

MPTP-Induced Parkinson's Disease Mouse Model

Objective: To induce a Parkinsonian phenotype in mice through the administration of the neurotoxin MPTP.

Materials:

-

Male Swiss albino mice (20-25 g)

-

MPTP hydrochloride (Sigma-Aldrich)

-

Saline solution (0.9% NaCl)

-

DPCPX (Sigma-Aldrich)

-

Vehicle for DPCPX (e.g., DMSO and saline)

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Preparation: Dissolve MPTP hydrochloride in saline. Dissolve DPCPX in a suitable vehicle.

-

MPTP Administration: Administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals to induce Parkinsonism.

-

A1AR Antagonist Treatment: In the treatment group, administer DPCPX (e.g., 5 mg/kg/day, i.p.) starting one week before the MPTP injections and continuing for two weeks. The control group receives vehicle injections.

-

Behavioral Testing: Conduct behavioral assessments at specified time points after MPTP administration.

-

Neurochemical and Histological Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue for analysis of dopamine levels, ATP levels, and dopaminergic neuron survival (e.g., by tyrosine hydroxylase immunohistochemistry).

Behavioral Assessments in the MPTP Mouse Model

Objective: To evaluate motor function, coordination, and memory in MPTP-treated mice.

a) Open Field Test:

-

Apparatus: A square arena with walls, often equipped with infrared beams to track movement.

-

Procedure: Place a mouse in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.

b) Rotarod Test:

-

Apparatus: A rotating rod that gradually accelerates.

-

Procedure: Place the mouse on the rotating rod and measure the latency to fall.

-

Parameters Measured: The time the mouse is able to stay on the accelerating rod.

c) Grid Walking Test:

-

Apparatus: An elevated wire grid.

-

Procedure: Allow the mouse to walk across the grid and record the number of foot slips or errors.

-

Parameters Measured: Percentage of foot slips.

d) Stride Length Analysis:

-

Procedure: Coat the mouse's paws with non-toxic ink and have it walk down a narrow runway lined with paper.

-

Parameters Measured: Measure the distance between consecutive paw prints to determine stride length.

e) Passive Avoidance Test:

-

Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is associated with a mild foot shock.

-

Procedure: Train the mouse to associate the dark compartment with the shock. In the testing phase, measure the latency to enter the dark compartment.

-

Parameters Measured: Latency to enter the dark compartment, indicating memory retention.

Visualizations: Signaling Pathways and Experimental Workflows

A1 Adenosine Receptor Signaling Pathway in a Striatal Neuron

Caption: A1 Adenosine Receptor signaling pathway in a striatal neuron.

Experimental Workflow for A1AR Antagonist Evaluation in MPTP Mouse Model

Caption: Experimental workflow for evaluating DPCPX in an MPTP mouse model.

Logical Relationship of A1AR Antagonism in the Basal Ganglia Direct Pathway

Caption: Proposed mechanism of A1AR antagonism in the direct pathway.

Discussion and Future Directions

The preclinical data on selective A1AR antagonists for Parkinson's disease, while limited, present a complex picture. The study by Essawy and colleagues (2017) using the selective A1AR antagonist DPCPX in the MPTP mouse model did not show significant improvements in motor function or key neurochemical markers. This is in contrast to the effects often seen with A2AR antagonists in similar models.

Several factors could contribute to these findings. The specific dosing and timing of DPCPX administration may not have been optimal for eliciting a therapeutic effect. Furthermore, the role of A1 receptors in motor control is intricate. While their antagonism in the direct pathway is hypothesized to be pro-motor, A1 receptors are widely distributed throughout the brain and have diverse functions, which could lead to competing effects.

The observation that the non-selective adenosine receptor antagonist caffeine, which blocks both A1 and A2A receptors, often shows beneficial effects in Parkinson's models suggests a complex interplay between these two receptor subtypes. It is possible that a combined A1/A2A receptor antagonism, or a more nuanced modulation of A1 receptor activity, is required for a therapeutic benefit.

Future research in this area should focus on:

-

Investigating a wider range of selective A1AR antagonists: To determine if the lack of efficacy is specific to DPCPX or a class-wide effect.

-

Exploring different dosing regimens and treatment durations: To optimize the potential for therapeutic intervention.

-

Utilizing different animal models of Parkinson's disease: Including the 6-OHDA model and genetic models, to assess the effects of A1AR antagonists in different pathological contexts.

-

Investigating the effects of A1AR antagonists on non-motor symptoms: Such as cognitive impairment and depression, which are also significant aspects of Parkinson's disease.

-

Elucidating the precise mechanisms of A1AR-D1R interaction: To better understand how A1AR antagonism modulates the direct pathway in the context of dopamine depletion.

Conclusion

The investigation of A1AR antagonists for the treatment of Parkinson's disease is an emerging field with the potential to uncover novel therapeutic targets. While initial preclinical studies with the selective A1AR antagonist DPCPX have not demonstrated significant motor benefits, the complex role of the A1 receptor in the basal ganglia warrants further exploration. A deeper understanding of the pharmacology of different A1AR antagonists, their interaction with the dopaminergic system, and their effects in various preclinical models is essential to determine the true therapeutic potential of this approach. This technical guide provides a foundation for researchers to build upon as they delve into the promising, yet challenging, area of A1AR-targeted therapies for Parkinson's disease.

References

- 1. Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson’s disease: mitochondrial DNA integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mRNA expression profiling of mitochondrial subunits in subjects with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]

- 4. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Functional Assays for A1AR Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key cell-based functional assays to characterize antagonists of the Adenosine A1 receptor (A1AR). The A1AR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which mobilizes intracellular calcium. Additionally, like many GPCRs, agonist-bound A1AR can recruit β-arrestin, leading to receptor desensitization and internalization, as well as initiating distinct signaling cascades.

This document outlines three principal assays to functionally assess A1AR antagonism: a cAMP inhibition assay, a calcium mobilization assay, and a β-arrestin recruitment assay. Each section includes an overview of the assay principle, detailed step-by-step protocols, and guidance on data analysis.

Key Concepts in A1AR Antagonist Characterization

-

Competitive Antagonism: The antagonist binds to the same site as the agonist but does not activate the receptor, thereby blocking agonist-induced signaling. The potency of a competitive antagonist is typically quantified by its equilibrium dissociation constant (Kb) or its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

-

IC50: The concentration of an antagonist that inhibits 50% of the maximal response induced by a fixed concentration of an agonist.

-

Schild Analysis: A pharmacological method used to determine the Kb and the nature of the antagonism (e.g., competitive) by measuring the parallel rightward shift of the agonist dose-response curve in the presence of increasing concentrations of the antagonist. A slope of 1 in a Schild plot is indicative of competitive antagonism.

Data Presentation: Comparative Analysis of A1AR Antagonists

The following table summarizes the potency of well-characterized A1AR antagonists across different functional assays. This allows for a comparative analysis of their pharmacological profiles.

| Antagonist | Assay Type | Cell Line | Agonist | Potency (IC50 / Ki / Kb) | Reference(s) |

| DPCPX | cAMP Inhibition | Rat Fat Cells | - | Ki = 0.45 nM | |

| β-Arrestin Recruitment | HEK 293 | CPA | IC50 = 124 nM | ||

| Radioligand Binding | Human A1AR | - | Ki = 3.9 nM | [1] | |

| SLV320 | Radioligand Binding | Human A1AR | - | Ki = 1 nM | [2][3] |

| KW-3902 (Rolofylline) | Radioligand Binding | Rat Forebrain | CHA | Ki = 0.19 nM | |

| cAMP Inhibition | DDT1 MF-2 Cells | CPA | Kb = 0.34 nM |

cAMP Inhibition Assay

Assay Principle

The A1AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP. In this assay, adenylyl cyclase is first stimulated using forskolin to increase basal cAMP levels. The ability of an A1AR agonist to inhibit this forskolin-stimulated cAMP production is then measured. An A1AR antagonist will counteract the inhibitory effect of the agonist, leading to a restoration of cAMP levels. The GloSensor™ cAMP Assay is a bioluminescence-based method that provides a sensitive, real-time measurement of intracellular cAMP changes in living cells.

Experimental Protocol: GloSensor™ cAMP Assay

Materials:

-

CHO-K1 cells stably expressing the human A1AR and the GloSensor™-22F cAMP plasmid.

-

Cell culture medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

-

CO2-independent medium.

-

GloSensor™ cAMP Reagent.

-

Forskolin.

-

A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA).

-

Test A1AR antagonist compounds.

-

White, clear-bottom 96-well or 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Culture and Plating:

-

Culture the CHO-K1-A1AR-GloSensor™ cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

On the day of the assay, harvest the cells and resuspend them in CO2-independent medium.

-

Seed the cells into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well in 100 µL of medium.

-

Incubate the plates at 37°C for 24 hours.

-

-

Reagent Preparation:

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.

-

Prepare stock solutions of forskolin, A1AR agonist (CPA), and test antagonists in DMSO. Serially dilute the compounds to the desired concentrations in an appropriate assay buffer.

-

-

Assay Performance:

-

Remove the culture medium from the cell plates.

-

Add 100 µL of the prepared GloSensor™ cAMP Reagent to each well.

-

Incubate the plates at room temperature for 2 hours to allow for reagent equilibration.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Add a fixed concentration of the A1AR agonist (e.g., EC80 concentration of CPA).

-

Immediately following agonist addition, add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells.

-

Measure luminescence using a luminometer. Kinetic readings can be taken over 15-30 minutes, or an endpoint reading can be performed.

-

Data Analysis

-

Normalize the data to the control wells (forskolin alone and forskolin + agonist).

-

Plot the antagonist concentration-response curves using a non-linear regression fit to determine the IC50 values.

-

For a more detailed characterization of competitive antagonists, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the Kb.

Calcium Mobilization Assay

Assay Principle

Activation of the A1AR can also lead to the activation of phospholipase C (PLC) via the βγ subunits of the Gi/o protein, resulting in the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes like Fluo-4 AM. A1AR antagonists will block the agonist-induced calcium mobilization. This assay is often performed using a FLIPR (Fluorometric Imaging Plate Reader) for high-throughput screening.

Experimental Protocol: FLIPR Calcium Assay

Materials:

-

CHO-K1 cells stably expressing the human A1AR (and potentially a promiscuous G-protein like Gα15 to enhance the calcium signal).

-

Cell culture medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Probenecid (anion-exchange transport inhibitor, optional).

-

A1AR agonist (e.g., CPA or NECA).

-

Test A1AR antagonist compounds.

-

Black-walled, clear-bottom 96-well or 384-well assay plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating:

-

Seed the CHO-K1-A1AR cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM dye loading solution in assay buffer according to the manufacturer's protocol. Probenecid can be included to prevent dye leakage.

-

Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature.

-

-

Assay on FLIPR:

-

Prepare a compound plate containing the test antagonists at various concentrations and the A1AR agonist at a fixed concentration (e.g., EC80).

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

To assess antagonist activity, the instrument will add the antagonist solution to the wells, incubate for a specified time (e.g., 15-30 minutes), and then add the agonist solution.

-

Fluorescence is monitored kinetically, typically for 1-2 minutes after agonist addition, to capture the transient calcium peak.

-

Data Analysis

-

The change in fluorescence (peak fluorescence - baseline fluorescence) is used as the measure of the response.

-

Normalize the data to the control wells (agonist alone).

-

Plot the antagonist concentration-response curves and fit with a non-linear regression to determine the IC50 values.

-

Schild analysis can also be performed as described for the cAMP assay to determine the pA2/Kb values for competitive antagonists.

β-Arrestin Recruitment Assay

Assay Principle

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), A1AR can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways. The NanoBiT® β-Arrestin Recruitment Assay is a protein-protein interaction assay that measures the recruitment of β-arrestin to the receptor in real-time in living cells. The A1AR is fused to the Large Bit (LgBiT) subunit of NanoLuc® luciferase, and β-arrestin is fused to the Small Bit (SmBiT) subunit. Upon agonist-induced interaction of the receptor and β-arrestin, the two subunits come into close proximity, forming a functional luciferase enzyme that generates a bright luminescent signal. Antagonists will block this agonist-induced recruitment.

Experimental Protocol: NanoBiT® β-Arrestin Recruitment Assay

Materials:

-

HEK 293 cells co-expressing A1AR-LgBiT and SmBiT-β-arrestin2.

-

Cell culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay buffer (e.g., Opti-MEM).

-

Nano-Glo® Live Cell Reagent.

-

A1AR agonist (e.g., CPA).

-

Test A1AR antagonist compounds.

-

White, 96-well or 384-well assay plates.

-

Luminometer with live-cell measurement capabilities.

Procedure:

-

Cell Plating:

-

Seed the HEK 293 cells expressing the NanoBiT® constructs into white 96-well plates at a density of 20,000-50,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Preparation:

-

Prepare the Nano-Glo® Live Cell Reagent in the assay buffer according to the manufacturer's instructions.

-

Prepare serial dilutions of the test antagonists and a fixed concentration of the A1AR agonist (e.g., EC80) in the assay buffer.

-

-

Assay Measurement:

-

Replace the culture medium with 80 µL of the Nano-Glo® Live Cell Reagent-containing medium.

-